2-(2-Methylphenoxy)-1-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethanone
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Overview
Description
2-(2-METHYLPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHYLPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2-methylphenol with an appropriate halogenated ethyl compound to form the 2-(2-methylphenoxy)ethyl intermediate. This intermediate is then reacted with 1-(2-pyridin-2-yl)ethylpiperazine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2-METHYLPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The aromatic rings and piperazine moiety can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced, particularly at the ketone group, to form corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions would yield various substituted derivatives of the original compound.
Scientific Research Applications
2-(2-METHYLPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated as a potential therapeutic agent, particularly for its activity on specific receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-METHYLPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their pharmacological activities.
2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives: Studied for their antiproliferative activity.
N-pyridin-2-yl carbamates: Synthesized for their potential biological activities.
Uniqueness
2-(2-METHYLPHENOXY)-1-{4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZIN-1-YL}ETHAN-1-ONE is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties. Its potential as a ligand for various receptors sets it apart from other similar compounds.
Properties
Molecular Formula |
C20H25N3O2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(2-methylphenoxy)-1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H25N3O2/c1-17-6-2-3-8-19(17)25-16-20(24)23-14-12-22(13-15-23)11-9-18-7-4-5-10-21-18/h2-8,10H,9,11-16H2,1H3 |
InChI Key |
WVHGPZCIFFIXSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)CCC3=CC=CC=N3 |
Origin of Product |
United States |
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